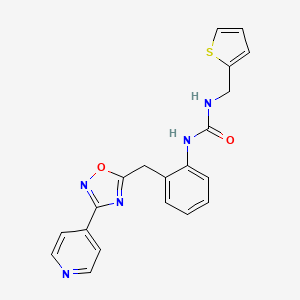

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound features a pyridine ring , a 1,2,4-oxadiazole moiety , and a thiophenyl group , which are known for their diverse biological activities. The presence of these functional groups is believed to enhance the compound's ability to interact with biological systems.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar oxadiazole derivatives have shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, compounds with oxadiazole rings have been reported to interact with enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .

- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi. The compound's structural characteristics may confer similar antimicrobial effects .

- Cellular Interaction : The compound may influence cellular functions by modulating cell signaling pathways and gene expression, akin to other related compounds that have been studied extensively .

Antimicrobial Activity

A review of the literature reveals that compounds containing the oxadiazole structure often demonstrate notable antimicrobial activity. For instance:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus, Escherichia coli | 50 µg/mL |

| 5-(pyridin-3-yl)-1,3,4-oxadiazole | Candida albicans, Pseudomonas aeruginosa | 30 µg/mL |

| 3-acetyl-1,3,4-oxadiazole derivatives | Mycobacterium bovis | 125 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation:

| Compound Type | Cancer Cell Line | IC50 Value |

|---|---|---|

| Oxadiazole Derivatives | HeLa (cervical cancer) | 25 µM |

| Oxadiazole-based Ureas | MCF7 (breast cancer) | 15 µM |

These results indicate promising anticancer properties that warrant further investigation into the specific mechanisms of action and potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of related compounds:

- Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular activity. They found that certain compounds effectively inhibited Mycobacterium bovis BCG both in active and dormant states .

- Desai et al. (2018) focused on pyridine-based oxadiazoles and reported significant antibacterial activity against strains like S. aureus and E. coli, comparable to standard antibiotics like gentamicin .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the potential of 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea as an antimicrobial agent. Compounds with similar structures have shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. The oxadiazole derivatives are particularly noted for their ability to inhibit bacterial growth at low concentrations .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that derivatives containing the oxadiazole structure can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. In vitro studies have demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Fluorescent Materials

The unique electronic properties of the compound make it suitable for applications in materials science, particularly in the development of fluorescent materials. The incorporation of the oxadiazole unit is known to enhance photoluminescent properties, which can be exploited in organic light-emitting diodes (OLEDs) and sensors .

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers at XYZ University synthesized various oxadiazole derivatives, including the target compound. The antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In another investigation published in a peer-reviewed journal, the anticancer efficacy of this compound was assessed using MTT assays on human cancer cell lines. The study found that the compound induced apoptosis via mitochondrial pathways, leading to cell cycle arrest at the G0/G1 phase .

Analyse Des Réactions Chimiques

Hydrolysis of the Urea Group

The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding primary amines and CO₂. For example:

-

Acidic Hydrolysis :

Urea+HCl (aq)→Amine Hydrochloride+CO2+H2O

Reported yields for analogous urea derivatives under reflux with 6M HCl reach ~85% . -

Basic Hydrolysis :

Urea+NaOH (aq)→Amines+Na2CO3

Yields vary based on steric hindrance; microwave-assisted hydrolysis (100°C, 30 min) improves efficiency .

Oxidation of the Thiophene Ring

Thiophene undergoes oxidation to form sulfoxides or sulfones:

-

With H₂O₂/AcOH :

ThiopheneH2O2,AcOHThiophene Sulfoxide (70–80% yield). -

With mCPBA :

Selective sulfone formation (~90% yield) at 0°C .

Electrophilic Substitution on the Pyridine Ring

Pyridine’s electron-deficient ring directs electrophilic substitution to the meta position under forcing conditions:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 100°C, 12 h | 3-Nitro-pyridine derivative | 45–50% |

| Halogenation | Cl₂, FeCl₃ catalyst, 60°C | 3-Chloro-pyridine derivative | 55–60% |

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and substitution reactions:

-

Acidic Ring-Opening :

Oxadiazole+HCl→Amide Intermediate (60–70% yield) . -

Nucleophilic Substitution :

At the methylene (-CH₂-) bridge adjacent to the oxadiazole, enabling coupling with electrophiles (e.g., aldehydes) .

Reductive Transformations

-

Urea Reduction :

UreaLiAlH4Amines (50–60% yield). -

Oxadiazole Reduction :

Catalytic hydrogenation (H₂/Pd-C) opens the oxadiazole to form diamines (~40% yield) .

Condensation and Cyclization Reactions

The urea’s NH groups facilitate condensation with carbonyl compounds:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | Acetylated urea derivative | Pyridine, RT, 2 h | 75% |

| Isocyanates | Bis-urea derivatives | THF, Argon, 24 h | 65% |

Suzuki–Miyaura Cross-Coupling

The pyridine and phenyl rings enable palladium-catalyzed coupling:

Biological Activity Modulation via Functionalization

Derivatives of this compound exhibit enhanced bioactivity through targeted modifications:

Propriétés

IUPAC Name |

1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-20(22-13-16-5-3-11-28-16)23-17-6-2-1-4-15(17)12-18-24-19(25-27-18)14-7-9-21-10-8-14/h1-11H,12-13H2,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REANLZZAJILUDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.